
tert-Butyl (4-amino-2-methoxyphenyl)carbamate
Overview
Description
Tert-Butyl (4-amino-2-methoxyphenyl)carbamate, also known as 4-amino-2-methoxycarbamoylbenzene, is a chemical compound that has a wide range of applications in scientific research. It is used in many different fields, such as biochemistry, drug discovery, and analytical chemistry. It is a versatile compound that can be used in a variety of ways, depending on the specific goals of the researcher. In
Scientific Research Applications
Antioxidant and Inhibitory Effects
Research has shown that phenolic compounds, which share structural similarities with tert-Butyl (4-amino-2-methoxyphenyl)carbamate, have antioxidant properties and can inhibit neoplasia. For instance, compounds like p-methoxyphenol and tert-butylhydroquinone have been studied for their inhibitory effects on carcinogenesis, demonstrating the potential of phenolic compounds in cancer prevention and treatment strategies (Wattenberg, Coccia, & Lam, 1980).
Prodrug Applications
Carbamate derivatives, such as those studied in compounds related to this compound, have shown promise in prodrug applications. These compounds have been synthesized and evaluated for their potential against diseases like Pneumocystis carinii pneumonia, indicating the utility of carbamate derivatives in medicinal chemistry for enhancing drug efficacy and reducing toxicity (Rahmathullah et al., 1999).
Pulmonary Toxicity Studies
Studies on related compounds have also explored their effects on pulmonary toxicity, providing insights into the safety profiles of similar chemicals. For example, the toxicity of butylated hydroxytoluene and its analogs, which share structural features with this compound, has been examined, highlighting the importance of understanding the toxicological properties of such compounds (Mizutani, Ishida, Yamamoto, & Tajima, 1982).
Neuropharmacological Potential
Research into the neuropharmacological potential of phenylpiperazine derivatives, which are structurally related to this compound, has shown promising results. Compounds like WAY100135 have been identified as selective antagonists at 5-HT1A receptors, indicating potential applications in treating neurological disorders (Fletcher et al., 1993).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl (4-amino-2-methoxyphenyl)carbamate, also known as tert-butyl N-(4-amino-2-methoxyphenyl)carbamate, is a compound that has been studied for its potential biological activities Related compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that the tert-butyloxycarbonyl (boc) group, which is present in this compound, is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc group can be removed using various deprotection strategies, which may influence the compound’s interaction with its targets .
Biochemical Pathways
The compound’s potential to interact with voltage-gated sodium channels and regulate crmp2 suggests it may influence neuronal signaling pathways .
Result of Action
The potential interaction with voltage-gated sodium channels and regulation of crmp2 suggests it may influence neuronal activity .
Action Environment
It’s known that the stability of the boc group, which is present in this compound, can be influenced by the presence of nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Analysis
Biochemical Properties
tert-Butyl (4-amino-2-methoxyphenyl)carbamate plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. This compound interacts with various enzymes and proteins, including proteases and peptidases, to form stable carbamate derivatives. These interactions are crucial for the selective protection and deprotection of amino groups in synthetic peptides, allowing for the precise assembly of complex peptide sequences .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes involved in these pathways. Additionally, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition or activation. Additionally, this compound can interact with DNA and RNA molecules, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and peptide synthesis. This compound interacts with enzymes such as carbamoyltransferases and peptidases, influencing metabolic flux and metabolite levels. These interactions are essential for the regulation of metabolic processes and the synthesis of biologically active peptides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can affect its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other subcellular structures, where it exerts its biochemical effects. The localization of this compound can influence its activity and function within the cell .
Properties
IUPAC Name |
tert-butyl N-(4-amino-2-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSDXMQVJPPUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640705 | |
| Record name | tert-Butyl (4-amino-2-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190851-19-5 | |
| Record name | tert-Butyl (4-amino-2-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-amino-2-methoxyphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


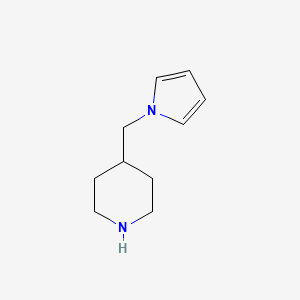
![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)
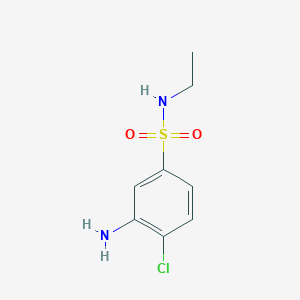

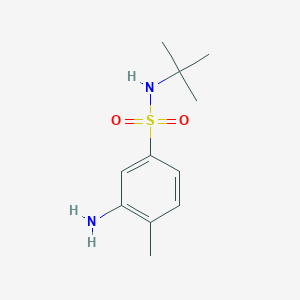
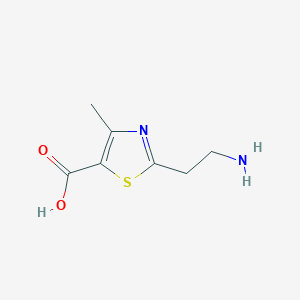
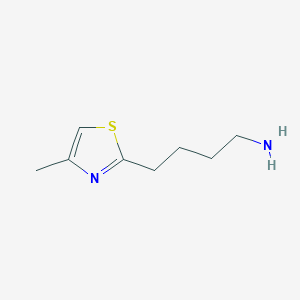
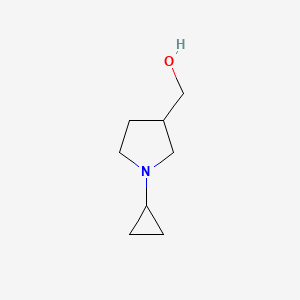
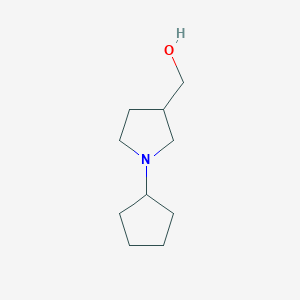
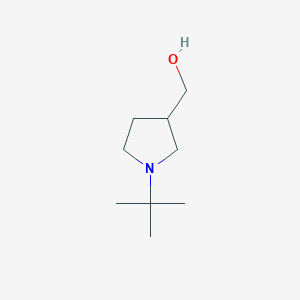

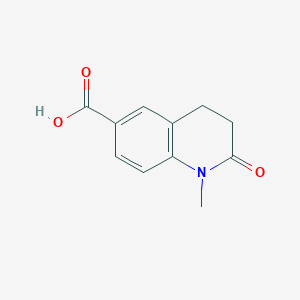
![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)

